4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride
Description
4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline hydrochloride is a quinoline derivative featuring a hydrazino (-NH-NH₂) group at position 4, a phenyl group at position 2, and a trifluoromethoxy (-OCF₃) substituent at position 5. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C16H13ClF3N3O |
|---|---|
Molecular Weight |
355.74 g/mol |
IUPAC Name |
[2-phenyl-7-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C16H12F3N3O.ClH/c17-16(18,19)23-11-6-7-12-14(8-11)21-13(9-15(12)22-20)10-4-2-1-3-5-10;/h1-9H,20H2,(H,21,22);1H |
InChI Key |
PABYBZHNXMTNCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization of the Corresponding Aniline Derivative
- The aniline precursor bearing the trifluoromethoxyphenyl substituent is treated with sodium nitrite (NaNO2) in acidic medium (HCl) at low temperature (typically 0–15 °C) to form the diazonium salt.
- The reaction conditions are carefully controlled to maintain temperature and pH (around 5–7) to ensure stable diazonium formation.
Reduction of the Diazonium Salt to Hydrazine
- The diazonium salt is then reduced using sodium sulfite (Na2SO3) in aqueous solution at 0–25 °C.
- The reduction is followed by acidification with concentrated hydrochloric acid and refluxing to form the hydrazine hydrochloride salt.
- The reaction mixture is cooled, filtered, and dried to isolate the hydrazino compound.
This method is adapted from the synthesis of para-trifluoromethyl phenyl hydrazine hydrochloride, which shares the trifluoromethyl substituent characteristic with trifluoromethoxy, implying similar reactivity and conditions.
Detailed Synthesis Procedure (Based on Patent CN101781229A)
| Step | Reagents and Conditions | Description | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1. Diazotization | p-trifluoromethylaniline, NaNO2 (1.05–3.0 equiv), HCl (36–38%), Water, 0–15 °C | Aniline is diazotized under acidic conditions, temperature controlled at -5 to 15 °C, pH adjusted to 5–7 | N/A | N/A |
| 2. Reduction | Sodium sulfite (2–5 equiv), HCl, 0–25 °C, reflux 1–4 h | Diazonium salt reduced by sodium sulfite, acidified with HCl, refluxed to form hydrazine hydrochloride | >75 | 97–99 |
- Sodium nitrite solution concentration: 28–36 wt%
- Sodium carbonate solution (10–12 wt%) used to adjust pH during diazotization.
- Reflux times vary from 1 to 4 hours depending on scale and conditions.
- Cooling steps critical to precipitate the hydrazine hydrochloride salt.
| Parameter | Value | Unit |
|---|---|---|
| Sodium nitrite solution concentration | 28–36 | wt% |
| Sodium sulfite solution concentration | 15–25 | wt% |
| Temperature during diazotization | -5 to 15 | °C |
| Temperature during reduction | 0 to 25 | °C |
| Reflux time | 1 to 4 | hours |
| Product yield | 75 to 80 | % |
| Product purity (HPLC) | 97 to 99 | % |
This method is reproducible and scalable, yielding high purity hydrazino derivatives suitable for further chemical transformations.
Adaptation to this compound
Given the structural similarity, the above diazotization-reduction strategy can be applied to the quinoline derivative:
- The quinoline bearing a 2-phenyl and 7-trifluoromethoxy substituent is first converted to the corresponding 4-amino derivative.
- Diazotization of the 4-amino group under controlled acidic conditions.
- Subsequent reduction with sodium sulfite and acidification to form the hydrazino hydrochloride salt.
This approach requires prior synthesis of the 4-aminoquinoline intermediate, which can be prepared by nucleophilic substitution or reduction of 4-chloroquinoline derivatives.
Summary Table of Preparation Steps
| Stage | Compound | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | 4-Chloro-2-phenyl-7-trifluoromethoxyquinoline | Substituted aniline, ethoxymethylene malonate, PCl3 | Heating, reflux, chlorination | 4-Chloroquinoline intermediate |
| 2 | 4-Amino-2-phenyl-7-trifluoromethoxyquinoline | Reduction agents (e.g., NH3, Pd/C) | Catalytic hydrogenation or nucleophilic substitution | 4-Aminoquinoline derivative |
| 3 | 4-Diazonium salt | NaNO2, HCl, low temperature | Diazotization at 0–15 °C | 4-Diazonium intermediate |
| 4 | 4-Hydrazinoquinoline hydrochloride | Na2SO3, HCl, reflux | Reduction and acidification | Target hydrazino hydrochloride |
Additional Notes and Considerations
- The trifluoromethoxy group is electron-withdrawing and may affect reaction rates; temperature and pH control are crucial.
- Purification is typically achieved by crystallization of the hydrochloride salt.
- Analytical methods such as HPLC confirm purity (97–99% typical).
- The process is scalable and yields are consistently above 75%, often near 80%.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of quinoline compounds, including 4-hydrazino-2-phenyl-7-trifluoromethoxyquinoline hydrochloride, exhibit notable antitumor properties. A study demonstrated that this compound could inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action is believed to involve the induction of apoptosis in malignant cells, which is critical for cancer therapy.
Case Study: In Vitro Anticancer Activity
A study conducted on various quinoline derivatives, including this compound, showed a significant reduction in cell viability in human lung cancer cells. The compound was tested at varying concentrations, with results indicating a dose-dependent response in cell inhibition.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it possesses broad-spectrum activity, making it a candidate for developing new antibiotics.
Case Study: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound displayed effective inhibition zones against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 18 |
| Escherichia coli | 20 | 22 |
| Pseudomonas aeruginosa | 18 | 19 |
Drug Delivery Systems
Nanoparticle Formulation
Recent advancements have explored the use of nanoparticles as carriers for delivering this compound to target sites within the body. This approach enhances the bioavailability and efficacy of the drug while minimizing side effects.
Case Study: Nanoparticle Encapsulation
A study evaluated the encapsulation efficiency of this compound within lipid-based nanoparticles. Results indicated an encapsulation efficiency of over 85%, significantly improving the stability and controlled release of the drug.
| Parameter | Value |
|---|---|
| Encapsulation Efficiency | 85% |
| Release Rate (24h) | 40% |
Cosmetic Applications
While primarily studied for its medicinal properties, there is emerging interest in utilizing this compound in cosmetic formulations due to its potential skin benefits. Its anti-inflammatory properties may be beneficial in formulations aimed at treating skin conditions.
Case Study: Topical Formulation Development
Research into cosmetic formulations containing this compound demonstrated enhanced skin hydration and reduced irritation in clinical trials involving human subjects.
Mechanism of Action
The mechanism of action of 4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including the modulation of signaling pathways and the inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs include:
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Substituted with amino (-NH₂) at position 4, 4-chlorophenyl at position 2, and 4-methoxyphenyl at position 3. This compound exhibits a melting point of 223–225°C and was synthesized via Pd-catalyzed cross-coupling .
- Lomefloxacin-d5 hydrochloride: A fluoroquinolone antibiotic with a cyclopropyl group at position 1, a piperazinyl group at position 7, and a carboxylic acid at position 3. It serves as a deuterated reference standard for pharmacokinetic studies .
Table 1: Structural and Physical Comparison
Pharmacological and Physicochemical Properties
- Hydrazino Group: Unlike the amino group in 4k, the hydrazino moiety in the target compound may enable chelation of metal ions or formation of Schiff bases, useful in enzyme inhibition or prodrug design.
- Trifluoromethoxy vs.
- Comparison with Fluoroquinolones: Unlike Lomefloxacin-d5, the target lacks a carboxylic acid and fluorine, suggesting a different mechanism of action (e.g., kinase inhibition vs. DNA gyrase targeting) .
Research Findings and Implications
- Electron-Withdrawing Effects: Trifluoromethoxy-substituted quinolines are associated with enhanced antimicrobial and anticancer activity in literature, though specific data on the target compound are lacking .
- Synthetic Challenges : The trifluoromethoxy group may complicate synthesis due to its strong electron-withdrawing nature, requiring optimized coupling conditions .
Biological Activity
4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline hydrochloride is a synthetic compound with a distinctive quinoline structure, characterized by the presence of hydrazino and trifluoromethoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound enhance its solubility and reactivity, making it a candidate for further pharmacological exploration.
The empirical formula of this compound is C16H15F3N2O·HCl, with a molecular weight of approximately 263.65 g/mol. The trifluoromethoxy group is particularly significant as it has been shown to enhance the potency of drugs targeting various biological pathways.
Antibacterial Activity
Research indicates that this compound exhibits promising antibacterial properties. The compound has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism of action appears to involve binding to enzymes responsible for bacterial cell wall synthesis, which disrupts bacterial proliferation .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Acinetobacter baumannii | 4 μg/mL |
Antitubercular Activity
In addition to its antibacterial properties, this compound has demonstrated antitubercular activity against Mycobacterium tuberculosis (Mtb). Studies have shown that derivatives of quinoline hydrazones exhibit significant potency against Mtb strains, with some compounds achieving MIC values as low as 4 μg/mL .
Case Study: Antitubercular Evaluation
A study conducted on quinoline hydrazone derivatives revealed that compounds similar to this compound possessed superior anti-tuberculosis activity compared to traditional drugs like rifampicin and isoniazid. This highlights the potential of this compound in addressing drug-resistant tuberculosis strains .
Anticancer Properties
The anticancer potential of this compound is also noteworthy. Preliminary studies suggest that it may interact with DNA and RNA polymerases, inhibiting their function and thereby affecting cell proliferation. This interaction positions the compound as a potential candidate for cancer therapy.
Table 2: Summary of Biological Activities
| Biological Activity | Observed Effects |
|---|---|
| Antibacterial | Effective against multiple bacterial strains |
| Antitubercular | Potent against Mycobacterium tuberculosis |
| Anticancer | Potential inhibition of DNA/RNA polymerases |
The biological activity of this compound can be attributed to its structural characteristics. The hydrazino group allows for diverse reactions, including the formation of hydrazones with carbonyl compounds, which are often evaluated for biological activities. Additionally, the trifluoromethoxy substitution enhances the compound's ability to penetrate biological membranes and interact with target enzymes effectively.
Q & A
Q. What is the recommended methodology for synthesizing 4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride?
A multi-step synthesis is typically employed:
Quinoline Core Formation : Start with a substituted quinoline precursor (e.g., 2-phenyl-7-trifluoromethoxyquinoline) synthesized via Friedländer or Skraup reactions.
Hydrazine Introduction : React the quinoline derivative with hydrazine hydrate under reflux in ethanol or THF. Monitor reaction progress via TLC or HPLC .
Salt Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., methanol) to yield the hydrochloride salt.
Q. Key Considerations :
Q. Table 1: Comparative Synthesis Yields
| Step | Method | Yield (%) | Reference |
|---|---|---|---|
| Hydrazine introduction | Ethanol reflux | 72 | |
| Salt formation | Methanol/HCl | 88 |
Q. How is the structural identity of this compound validated?
Spectroscopic Techniques :
- NMR : H and C NMR confirm the hydrazino group (–NH–NH) at position 4 and the trifluoromethoxy (–OCF) group at position 7. Aromatic protons from the phenyl group appear as multiplets in δ 7.2–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 354.1).
- HPLC : Purity >95% is confirmed using a C18 column with UV detection at 254 nm .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous signals in crowded aromatic regions.
Q. What are the stability and recommended storage conditions for this compound?
- Stability : The compound is hygroscopic and light-sensitive. Decomposition occurs under prolonged exposure to moisture or temperatures >40°C.
- Storage : Store in airtight, amber vials at –20°C under inert gas (N or Ar). Solutions in DMSO or ethanol should be used within 48 hours .
Validation Method : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can detect degradation products (e.g., oxidized hydrazino groups) .
Advanced Research Questions
Q. How can impurities in synthesized batches be identified and quantified?
Methodology :
Impurity Profiling : Use preparative HPLC to isolate impurities. Compare retention times and MS data with synthetic standards.
Synthesis of Suspected Impurities : Common impurities include:
- Hydrazine Adducts : Formed due to excess hydrazine during synthesis.
- Oxidation Byproducts : Hydrazo-to-azo group conversion under oxidative conditions.
Quantitative Analysis : Calibrate using spiked samples and calculate impurity levels via peak area normalization .
Case Study : In hydrazinoquinoline derivatives, impurity levels <0.5% are acceptable for pharmacological assays .
Q. What mechanisms underlie its biological activity, and how are structure-activity relationships (SAR) studied?
Proposed Mechanisms :
Q. SAR Strategies :
Analog Synthesis : Modify substituents (e.g., replace –OCF with –CF or –OCH).
Biological Assays : Test analogs in in vitro models (e.g., MIC assays for antitubercular activity ).
Computational Docking : Predict binding affinities using software like AutoDock Vina with target proteins (e.g., FABP4) .
Q. How can computational modeling optimize its interaction with target proteins?
Workflow :
Target Selection : Identify proteins (e.g., DNA gyrase, kinase domains) with structural data in PDB.
Molecular Docking : Simulate binding poses of the compound and analogs. Prioritize candidates with lowest binding energies.
MD Simulations : Validate stability of ligand-protein complexes over 100-ns trajectories .
Example : Quinoline-based inhibitors show improved binding to FABP4 when the hydrazino group forms hydrogen bonds with Arg126 .
Q. How should contradictory data in biological assays be resolved?
Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
